N-Salicylidene-3-aminocoumarin

描述

N-Salicylidene-3-aminocoumarin, also known as this compound, is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Salicylidene-3-aminocoumarin (NSAC) is a compound of considerable interest due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

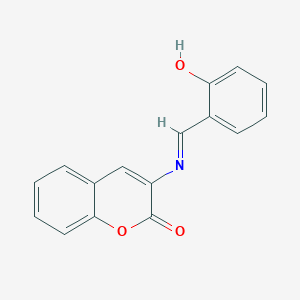

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 273.26 g/mol. The structure features a coumarin moiety linked to a salicylidene group through an amine bond, which is crucial for its biological activity.

Target Interaction

NSAC primarily interacts with bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By inhibiting this enzyme, NSAC effectively disrupts bacterial growth, leading to cell death. This mechanism is similar to other coumarin derivatives that exhibit antibacterial properties.

Biochemical Pathways

The inhibition of DNA gyrase by NSAC affects several biochemical pathways:

- DNA Replication : Disruption of supercoiling necessary for replication.

- Transcription : Interference with RNA synthesis.

These effects culminate in the inhibition of bacterial proliferation and increased susceptibility to apoptosis.

Antimicrobial Activity

Research has demonstrated that NSAC exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, with NSAC showing comparable efficacy to standard antibiotics like ampicillin.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 28 |

| Escherichia coli | 64 | 24 |

Anticancer Activity

In addition to its antibacterial properties, NSAC has been evaluated for anticancer activity. Studies show that it induces apoptosis in cancer cell lines by disrupting the function of heat shock protein 90 (Hsp90), which is crucial for the stability of various oncogenic proteins.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of NSAC against clinical isolates of S. aureus and E. coli. The results indicated that NSAC exhibited significant inhibition zones ranging from 24 mm to 32 mm, demonstrating its potential as an antimicrobial agent .

- Anticancer Effects : Another study focused on the effects of NSAC on human breast cancer cells. It was found that treatment with NSAC led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

- Chelating Properties : NSAC has been used as a chelating agent in metal complex synthesis. Its ability to form stable complexes with metals like cobalt and copper has been explored for potential applications in agriculture as insect growth regulators .

科学研究应用

Antimicrobial Activity

N-Salicylidene-3-aminocoumarin exhibits significant antimicrobial properties. It acts primarily by inhibiting bacterial gyrase, an enzyme crucial for DNA replication and transcription in bacteria. This inhibition leads to bacterial cell death, making it a potential candidate for developing new antibiotics.

Case Study: Inhibition of Bacterial Growth

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing a promising alternative to traditional antibiotics.

Anticancer Applications

The compound has shown potential in cancer treatment due to its ability to induce apoptosis in cancer cells. Its structural properties allow it to interact with key proteins involved in tumorigenesis, making it a candidate for anticancer drug development.

Case Study: Structure-Activity Relationship Studies

Research indicated that this compound derivatives could inhibit the proliferation of cancer cells by targeting specific pathways such as the PI3K/AKT signaling pathway. This interaction not only suppresses cell growth but also promotes apoptosis in various cancer cell lines .

Chelating Agent in Metal Complexes

This compound functions as an effective chelating agent, forming complexes with divalent metals like cobalt, nickel, and copper, as well as trivalent iron. These metal complexes have been studied for their enhanced biological activities.

Case Study: Synthesis of Metal Complexes

Metal complexes synthesized using this compound were evaluated for their insect-growth-regulating activity against Spodoptera litura. The results indicated that these complexes exhibited significant biological activity, highlighting the potential of this compound in agricultural applications .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research suggests that this compound can scavenge free radicals and mitigate oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Case Study: Antioxidant Activity Evaluation

In vitro studies revealed that this compound demonstrated significant antioxidant activity comparable to established antioxidants like quercetin and vitamin C .

Applications in Neuropharmacology

Recent studies have explored the neuropharmacological effects of this compound derivatives, particularly their inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

A series of compounds derived from this compound were synthesized and tested for their ability to inhibit acetylcholinesterase activity. Some derivatives displayed nanomolar inhibitory activity, suggesting potential therapeutic applications in treating Alzheimer's disease .

Synthesis and Functionalization

The synthesis of this compound has been optimized through various methods, enhancing its functionalization and broadening its application scope in medicinal chemistry.

Table 1: Synthesis Methods and Yields

属性

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1473-60-5 | |

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。